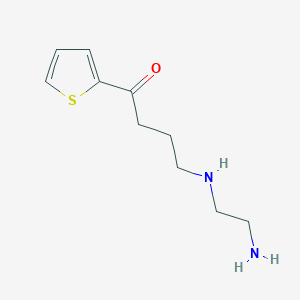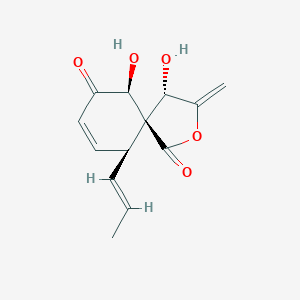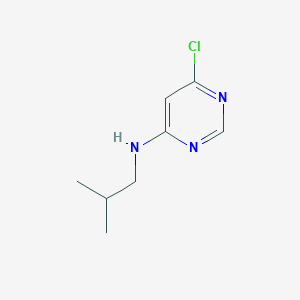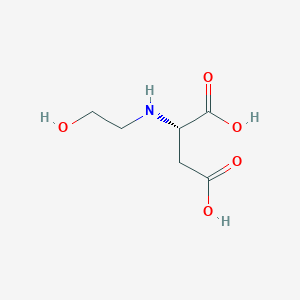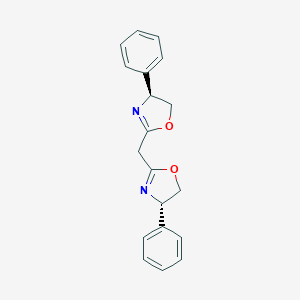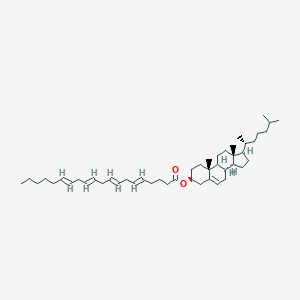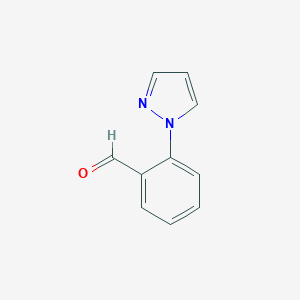
2-Pyrazol-1-yl-benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Pyrazol-1-yl-benzaldehyde” is a heterocyclic compound . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives like “2-Pyrazol-1-yl-benzaldehyde” involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The molecular formula of “2-Pyrazol-1-yl-benzaldehyde” is C10H8N2O . It has a molecular weight of 172.18 .
Chemical Reactions Analysis
Pyrazole derivatives are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They are also used in the formation of various fused systems, predominantly bicyclic cores with 5:6 fusion .
Physical And Chemical Properties Analysis
“2-Pyrazol-1-yl-benzaldehyde” is a solid compound . Its melting point is between 55-57°C .
Aplicaciones Científicas De Investigación
Synthesis of Novel Compounds
2-Pyrazol-1-yl-benzaldehyde is used in the synthesis of various novel compounds. For instance, it is involved in the preparation of hydrazone derivatives containing pyrazole rings, which have shown moderate fungicidal activity (Yang, 2008). Additionally, it plays a role in the creation of benzimidazole-pyrazoline hybrid molecules, which have been studied for their anti-diabetic potential (Ibraheem et al., 2020).
Catalysis and Reaction Studies
This compound is also significant in catalysis and reaction studies. It is used in the environmentally friendly synthesis of dihydropyrano[2,3-c]pyrazole derivatives, highlighting its role in green chemistry (Sikandar et al., 2020). Moreover, it is involved in the ultra-fast and selective oxidation of styrene to benzaldehyde, showcasing its efficiency in catalytic processes (Duarte et al., 2018).
Medicinal and Biological Research
In medicinal and biological research, 2-Pyrazol-1-yl-benzaldehyde is used in the synthesis of compounds with potential anticancer and antibacterial properties. For example, it is part of the process in creating certain N-substituted-2-amino-1,3,4-thiadiazoles with promising cytotoxicity and antioxidant activities (Hamama et al., 2013).
Development of Chemosensors
This compound is also used in the development of chemosensors. For instance, it assists in creating a fluorescent chemosensor for the detection of Fe3+ metal ion, demonstrating its utility in analytical chemistry (Khan, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .
Propiedades
IUPAC Name |
2-pyrazol-1-ylbenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c13-8-9-4-1-2-5-10(9)12-7-3-6-11-12/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGZYDJKBTYFBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359485 |
Source


|
| Record name | 2-Pyrazol-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24808607 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Pyrazol-1-yl-benzaldehyde | |
CAS RN |
138479-47-7 |
Source


|
| Record name | 2-Pyrazol-1-yl-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



